molecular formula C3H6F3NO B046281 2-Amino-3,3,3-trifluoropropan-1-ol CAS No. 162684-85-7

2-Amino-3,3,3-trifluoropropan-1-ol

Cat. No.: B046281
CAS No.: 162684-85-7
M. Wt: 129.08 g/mol
InChI Key: SGTSVIYDHWMNGL-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoropropan-1-ol is an organic compound with the molecular formula C3H6F3NO. It is a fluorinated amino alcohol, which makes it a valuable intermediate in various chemical syntheses. The presence of fluorine atoms imparts unique properties to the compound, making it useful in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3,3,3-trifluoropropan-1-ol can be synthesized through several methods. One common method involves the reaction of 3,3,3-trifluoropropene with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C. Another method involves the reduction of 2-nitro-3,3,3-trifluoropropan-1-ol using a reducing agent such as hydrogen in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3,3-trifluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-amino-3,3,3-trifluoropropanoic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the compound can yield 2-amino-3,3,3-trifluoropropane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products

    Oxidation: 2-Amino-3,3,3-trifluoropropanoic acid.

    Reduction: 2-Amino-3,3,3-trifluoropropane.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

2-Amino-3,3,3-trifluoropropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate enzymatic activity by acting as a competitive inhibitor or activator, depending on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

2-Amino-3,3,3-trifluoropropan-1-ol can be compared with other fluorinated amino alcohols, such as:

    2-Amino-2,2,2-trifluoroethanol: This compound has a similar structure but lacks the additional carbon atom present in this compound, resulting in different chemical and physical properties.

    3-Amino-3,3,3-trifluoropropan-1-ol: This isomer has the amino group attached to the third carbon atom, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and makes it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

2-amino-3,3,3-trifluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTSVIYDHWMNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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